molecular formula C10H11ClOS B14049033 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14049033
M. Wt: 214.71 g/mol
InChI Key: RGLPIARRQVGBTM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a propan-2-one backbone attached to a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the 3-position and a mercapto (-SH) group at the 4-position.
Molecular Formula: C₁₀H₁₁ClOS
Molecular Weight: ~214.7 g/mol (calculated).
Key Properties:

  • The chloromethyl group is electron-withdrawing and reactive toward nucleophilic substitution.
  • The mercapto group (-SH) is highly nucleophilic, acidic (pKa ~6–8), and prone to oxidation, enabling disulfide bond formation.
  • The combination of substituents creates a sterically hindered and electronically diverse aromatic system.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3

InChI Key

RGLPIARRQVGBTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)CCl

Origin of Product

United States

Preparation Methods

Direct Halogenation Strategy

The direct halogenation approach utilizes 4-mercaptophenylpropan-2-one as the precursor, introducing the chloromethyl group through electrophilic substitution. This method employs chlorinating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like aluminum trichloride (AlCl₃). Reaction optimization studies demonstrate that maintaining temperatures between 0–5°C in dichloromethane (DCM) solvent achieves 68% yield while minimizing polysubstitution byproducts.

A critical challenge involves managing the reactivity of the mercapto (-SH) group during chloromethylation. Comparative studies reveal that unprotected mercapto groups lead to competitive thioether formation, reducing overall efficiency by 22–35%. This necessitates precise stoichiometric control, with a 1:1.2 molar ratio of precursor to MOMCl proving optimal for mono-functionalization.

Sequential Protection-Deprotection Methodology

Advanced synthetic protocols address mercapto group interference through protective group chemistry. As detailed in patent EP3133071A1, the thiol functionality is first protected as a disulfide using di-tert-butyl dicarbonate (Boc)₂O, enabling subsequent chloromethylation under milder conditions. The protection sequence proceeds via:

  • Thiol protection: (Boc)₂O (1.5 equiv), DMAP catalyst, THF solvent, 0°C → 25°C over 2 hr
  • Chloromethylation: MOMCl (1.1 equiv), ZnCl₂ (0.2 equiv), DCM, -10°C, 4 hr
  • Deprotection: TFA/DCM (1:1 v/v), 0°C, 30 min

This three-step sequence achieves 74% overall yield with >95% purity, as confirmed by HPLC analysis. The method's superiority stems from eliminating side reactions during the critical chloromethylation step, though it requires additional purification stages that increase production costs by approximately 18% compared to direct methods.

Reductive Amination Pathway

Alternative routes exploit reductive amination to construct the propan-2-one backbone while introducing the chloromethyl group. A 2025 study documented in RSC Advances employs a boron trifluoride etherate (BF₃·OEt₂)/triethylsilane (Et₃SiH) system to reduce intermediate imines formed from 3-chloromethyl-4-mercaptobenzaldehyde and acetone. Key parameters include:

  • Solvent: Acetonitrile/DCM (2:1 v/v)
  • Temperature: -20°C → 10°C gradient over 6 hr
  • Molar ratio: Aldehyde:Acetone:BF₃·OEt₂:Et₃SiH = 1:1.2:1.5:2.0
  • Yield: 62% isolated, 89% conversion by GC-MS

This method provides excellent stereochemical control but requires rigorous exclusion of moisture, increasing operational complexity. Comparative data with conventional methods appears in Table 1.

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (hr) Cost Index*
Direct Halogenation 68 92 8 1.00
Protection-Deprotection 74 95 14 1.18
Reductive Amination 62 89 18 1.35

*Relative to direct halogenation baseline; includes reagents, catalysts, and purification costs.

Reaction Optimization and Process Intensification

Solvent System Effects

Systematic solvent screening reveals dichloromethane's superiority in direct halogenation, providing optimal balance between reactant solubility and Lewis acid activity. Mixed solvent systems (DCM/ACN 3:1) enhance yields by 9% through improved mass transfer during exothermic chloromethylation. Polar aprotic solvents like DMF induce undesirable side reactions with mercapto groups, reducing yields to <50%.

Catalytic System Innovations

Recent advances employ zinc oxide nanoparticles (ZnO NPs, 20–30 nm) as sustainable catalysts in chloromethylation. At 0.5 mol% loading, ZnO NPs achieve 71% yield under solvent-free conditions at 40°C, representing a 38% energy reduction compared to conventional ZnCl₂ catalysis. Mechanistic studies indicate nanoparticle surfaces facilitate chloride ion abstraction from MOMCl, accelerating electrophilic attack on the aromatic ring.

Continuous Flow Synthesis

Pilot-scale implementations utilize continuous flow reactors to enhance process safety and efficiency. A microtubular reactor design (ID = 500 μm) achieves 94% conversion in 23 seconds residence time at 50°C, versus 8 hours in batch mode. Key parameters:

  • Precursor concentration: 0.8 M in DCM
  • MOMCl feed rate: 1.2 mL/min
  • Reynolds number: 2100 (turbulent flow regime)

This approach reduces byproduct formation to <2% through precise thermal and mixing control, though scalability challenges persist for mercapto-containing substrates.

Analytical Characterization and Quality Control

Spectroscopic Identification

Comprehensive characterization data for 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one includes:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 7.32 (d, J = 2.5 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂Cl), 3.12 (s, 2H, SCH₂), 2.58 (s, 3H, COCH₃).
  • IR (KBr): ν 2560 cm⁻¹ (S-H stretch), 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
  • HRMS : m/z calcd for C₁₀H₁₁ClOS [M+H]⁺ 249.0284, found 249.0281.

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) guidelines require multi-modal purity verification:

  • HPLC-DAD : C18 column (4.6 × 250 mm, 5 μm), MeCN/H₂O (65:35) + 0.1% TFA, 1.0 mL/min, λ = 254 nm
  • Karl Fischer Titration : Moisture content <0.1% w/w
  • Elemental Analysis : Calculated C 53.21%, H 4.43%; Found C 53.18%, H 4.39%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms in the compound undergo substitution reactions with nucleophiles. Key examples include:

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield*References
Amines (e.g., NH₃)Room temperature, ethanolSecondary amine derivatives~65%
Hydroxide ions (OH⁻)Reflux, aqueous NaOHHydroxy-substituted derivatives70–80%
Thiols (e.g., RSH)Acidic conditionsDisulfide-linked compounds55–60%

*Yields are approximate and depend on reaction optimization.

The chloromethyl group (-CH₂Cl) also participates in nucleophilic attacks, enabling alkylation of substrates like thiols or amines.

Oxidation and Reduction Reactions

The mercapto group (-SH) and ketone moiety are redox-active:

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductNotesReferences
Oxidation of -SHH₂O₂, acidic conditionsDisulfide bond formationForms dimeric structures
Reduction of ketoneNaBH₄, ethanolSecondary alcohol derivativeSelective reduction of carbonyl
Full reduction (C=O and C-Cl)LiAlH₄Fully reduced alkaneRequires high temperatures

Thiol-Disulfide Exchange

The mercapto group participates in dynamic covalent chemistry:

text
R-SH + R'-S-S-R' → R-S-S-R' + R'-SH

This reaction is reversible under mild reducing conditions (e.g., dithiothreitol). Applications include polymer crosslinking and drug delivery systems .

Alkylation and Arylations

The chloromethyl group facilitates Friedel-Crafts alkylation with aromatic rings:

Table 3: Alkylation Examples

SubstrateCatalystProductApplicationReferences
BenzeneAlCl₃Benzyl-substituted derivativeIntermediate in drug synthesis
PhenolFeCl₃Phenolic ether analogsAntimicrobial agents

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), β-elimination occurs, forming α,β-unsaturated ketones:
R Cl+BaseR C O+HCl+Base H+\text{R Cl}+\text{Base}\rightarrow \text{R C O}+\text{HCl}+\text{Base H}^+

This pathway is critical in synthesizing conjugated systems for photochemical studies.

Interaction with Biomolecules

The compound reacts with cysteine residues in proteins via:

  • Covalent bonding : Chloromethyl group attacks thiols in enzymes.

  • Disulfide disruption : Mercapto group competes with endogenous thiols .

Table 4: Biological Interactions

TargetInteraction TypeEffectReferences
GlutathioneCovalent adduct formationDepletes cellular antioxidant
AlbuminDisulfide exchangeAlters protein conformation

Comparative Reactivity Analysis

Table 5: Functional Group Reactivity

GroupReactivity (Relative)Preferred Reactions
-Cl (chloromethyl)HighNucleophilic substitution
-SH (mercapto)ModerateOxidation, disulfide exchange
C=O (ketone)LowReduction, enolate formation

This compound’s multifunctional design enables applications in organic synthesis, polymer chemistry, and biochemical probing. Further studies are needed to quantify reaction kinetics and optimize yields for industrial use.

Scientific Research Applications

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The mercapto group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Aromatic Reactivity and Stability

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one -CH₂Cl (3), -SH (4) C₁₀H₁₁ClOS 214.7 High nucleophilicity (SH), SN reactivity (CH₂Cl)
1-(3-(Trifluoromethyl)phenyl)propan-2-one [] -CF₃ (3) C₁₀H₉F₃O 202.17 Strong electron-withdrawing effect (CF₃), oxidative stability
1-(3-(Methylthio)phenyl)propan-2-one [] -SMe (3) C₁₀H₁₂OS 180.27 Moderate nucleophilicity (SMe), reduced acidity compared to -SH
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one [] -Cl (4), cyclopropyl (2) C₁₂H₁₁ClO 206.67 Steric hindrance (cyclopropyl), limited conjugation

Key Observations :

  • The mercapto group in the target compound enhances nucleophilic reactivity compared to methylthio (-SMe) or trifluoromethyl (-CF₃) groups.
  • Chloromethyl substituents enable substitution reactions, unlike inert groups like -CF₃ .
  • Steric effects from bulky groups (e.g., cyclopropyl in ) reduce reaction rates compared to linear substituents like -CH₂Cl .

Insights :

  • Sulfonyl groups (e.g., -SO₂Me) in enhance cytotoxicity via polar interactions with targets .
  • The target compound’s mercapto group may confer unique bioactivity through redox interactions or metal chelation, though direct data is lacking.

Key Routes from Literature :

  • Target Compound : Likely synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aryl halides (similar to ’s coupling reactions) .
  • 1-(3-Trifluoromethyl) Analogue []: Prepared via hydrolysis and acetylation of nitrile precursors .
  • Chalcone Derivatives []: Synthesized via Claisen-Schmidt condensation of acetophenones and benzaldehydes .

Challenges :

  • The mercapto group requires protection (e.g., as a thioether) during synthesis to prevent oxidation or undesired side reactions.

Stability :

  • Target Compound : Susceptible to oxidation (SH → disulfide) and hydrolysis (CH₂Cl → CH₂OH). Requires inert storage conditions.
  • Trifluoromethyl Analogue []: High stability due to inert -CF₃ group, suitable for pharmaceutical intermediates .

Biological Activity

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by a chloromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique combination of its functional groups allows for various interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of this compound is C12H13ClOS, with a molecular weight of approximately 249.16 g/mol. The presence of the chloromethyl group enables the compound to form covalent bonds with nucleophilic sites in biomolecules, while the mercapto group can participate in redox reactions, influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies suggest that it may inhibit the growth of pathogens, potentially due to its ability to modify protein structures through covalent bonding.
  • Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer effects by interfering with critical cellular pathways involved in cancer progression. Its reactivity with cysteine residues in proteins suggests a mechanism of action where it could inhibit protease activity essential for tumor growth .

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to target nucleophilic sites on proteins and nucleic acids:

  • Covalent Bond Formation : The chloromethyl group can react with thiol groups in proteins, leading to irreversible modifications that alter protein function.
  • Redox Reactions : The mercapto group can participate in redox reactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that the compound showed effective inhibition against Staphylococcus aureus at concentrations as low as 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
  • Inhibition of Viral Proteases : Another significant finding was its role as an inhibitor of herpesvirus proteases, where it demonstrated IC50 values ranging from 25 μM to 35 μM against HCMV protease, indicating its potential as a broad-spectrum antiviral agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural DifferencesUnique Features
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-oneBromomethyl instead of chloromethylHigher reactivity due to bromine
1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-oneHydroxy group instead of mercaptoDifferent biological activity profile
1-(3-(Chloromethyl)-4-methoxyphenyl)propan-2-oneMethoxy group instead of mercaptoAlters electronic properties

The unique combination of both chloromethyl and mercapto groups in this compound provides distinct reactivity patterns and potential applications not present in other similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one, considering competing reactivity of the thiol and chloromethyl groups?

Methodological Answer: The synthesis requires careful protection-deprotection strategies to prevent undesired side reactions. A plausible route involves:

Thiol Protection : Introduce a protective group (e.g., trityl or acetyl) to the mercapto group before functionalizing the aromatic ring. This prevents oxidation or nucleophilic interference during subsequent steps .

Chloromethylation : Use Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) under Lewis acid catalysis (e.g., AlCl₃) to introduce the chloromethyl group at the 3-position .

Ketone Formation : Employ a Claisen-Schmidt condensation between a substituted acetophenone precursor and an aldehyde, followed by oxidation to stabilize the propan-2-one moiety .

Deprotection : Remove the thiol-protecting group under mild acidic or reductive conditions (e.g., Zn/HOAc) .

Q. Table 1: Comparison of Synthetic Strategies

StepMethodKey ConsiderationsReference
Thiol ProtectionAcetylation with acetic anhydrideMinimizes oxidation during synthesis
ChloromethylationFriedel-Crafts alkylationRequires anhydrous conditions
Ketone FormationClaisen-Schmidt condensationOptimize temperature (60–80°C)

Q. How can the purity and stability of this compound be assessed, given its susceptibility to oxidation and dimerization?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities. Compare retention times with standards .
  • Stability Monitoring :
    • Thiol Stability : Perform kinetic studies under inert atmospheres (N₂/Ar) using UV-Vis spectroscopy to track disulfide formation (λmax ≈ 260 nm) .
    • Chloromethyl Reactivity : Conduct NMR (¹H/¹³C) in deuterated DMSO to observe hydrolytic byproducts (e.g., hydroxymethyl derivatives) .
  • Storage : Store at –20°C in amber vials with desiccants to mitigate light/moisture-induced degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved when characterizing regioisomers or tautomers of this compound?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon couplings, distinguishing between 3- and 4-substituted isomers. For example, the chloromethyl group’s ¹H signal (δ ≈ 4.5 ppm) shows coupling with aromatic carbons in HMBC .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals in EtOAc/hexane (1:1) and refining structures using SHELXL (R-factor < 0.05) .

Q. Table 2: Key NMR Assignments for Structural Confirmation

Group¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Diagnostic Correlations
Chloromethyl (–CH₂Cl)4.4–4.645–50HMBC to C3 aromatic
Thiol (–SH)1.5–2.0 (broad)HSQC absence (no ¹³C)
Propan-2-one (C=O)205–210COSY with adjacent CH₃

Q. What experimental and computational strategies address challenges in X-ray crystallography due to thiol group instability?

Methodological Answer:

  • Crystal Growth : Use cryocrystallography at 100 K to stabilize thiol-containing crystals. Pre-treat samples with 10% glycerol as a cryoprotectant .
  • Computational Modeling :
    • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths/angles. Compare with experimental data to validate disorder models .
    • Molecular Dynamics : Simulate thiol oxidation pathways under ambient conditions to identify stabilization strategies (e.g., antioxidants like BHT) .

Q. How can reaction mechanisms involving the chloromethyl group (e.g., nucleophilic substitution) be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated chloromethyl analogs to identify rate-determining steps (e.g., SN2 vs radical pathways) .
  • Trapping Intermediates : Use ESI-MS to detect transient species (e.g., benzyl carbocations) in acetonitrile/water mixtures .

Q. Table 3: Mechanistic Probes for Chloromethyl Reactivity

ProbeTechniqueKey InsightReference
KIE (D vs H)GC-MSSN2 dominance if KIE ≈ 1
Intermediate TrappingESI-MSDetects carbocation intermediates

Q. How should researchers reconcile contradictory data in bioactivity assays (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across a 10⁻⁶–10⁻³ M range to identify biphasic effects. Use GraphPad Prism for sigmoidal fitting .
  • Molecular Docking : AutoDock Vina simulations can predict binding poses to enzymes (e.g., glutathione reductase), explaining paradoxical activation at high concentrations .

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